The synthesis of canrenone-D7 involves several key steps:
Canrenone-D7 has a molecular formula of . The structure consists of a steroid backbone modified with various functional groups that confer its biological activity. The presence of deuterium atoms enhances the compound's stability and allows for precise tracking in metabolic studies.
The spectral data for canrenone-D7 includes:
Canrenone-D7 participates in various chemical reactions typical for steroid derivatives:
The primary mechanism through which canrenone-D7 exerts its effects involves:
This mechanism is crucial for managing conditions like hypertension and heart failure .
Relevant data includes:
Canrenone-D7 is primarily used in scientific research, particularly in pharmacokinetic studies to trace the metabolism of spironolactone and its derivatives. Its labeled form allows researchers to study drug interactions, bioavailability, and metabolic pathways without interference from other isotopes.
In clinical settings, while canrenone itself is utilized as a diuretic and antihypertensive agent, the deuterated variant serves as a valuable tool for understanding drug action mechanisms at a molecular level .
Canrenone-D7 is a deuterium-labeled isotopologue of the pharmaceutical compound Canrenone (Aldadiene), a steroidal aldosterone antagonist extensively used as a diuretic agent. Its molecular formula is C₂₂H₂₁D₇O₃, with a molecular weight of 347.50 g/mol, reflecting the incorporation of seven deuterium atoms ( [1] [5] [9]). The compound is systematically named as (8R,9S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione-2,2,4,4',4',7,8-d7, indicating specific deuteration positions critical for its isotopic signature ( [1] [9]). Chemically, it appears as a pale yellow solid with high isotopic purity (>98% atom D) and chemical purity (≥99.6% HPLC), essential for reliable analytical applications ( [5]). The deuterium atoms are strategically incorporated at non-exchangeable positions (2,2,4,4',4',7,8), ensuring metabolic stability and traceability in biological matrices while preserving the core steroidal structure and pharmacological activity of the parent compound ( [1] [5] [9]). This structural integrity allows Canrenone-D7 to mimic Canrenone's molecular interactions without significantly altering its biochemical behavior.
Table 1: Molecular Characterization of Canrenone-D7
Property | Specification | Source Reference |
---|---|---|
Molecular Formula | C₂₂H₂₁D₇O₃ | [1] [9] |
Molecular Weight | 347.50 g/mol | [1] [5] |
CAS Number (Unlabeled) | 976-71-6 | [5] [9] |
Purity (HPLC) | ≥99.6% | [5] |
Deuterium Enrichment | >98% atom D | [5] |
Deuterium Positions | 2,2,4,4',4',7,8 (non-exchangeable sites) | [1] [9] |
Appearance | Pale yellow solid | [5] |
Stable isotope-labeled compounds like Canrenone-D7 serve as indispensable tools in modern pharmaceutical research, particularly in quantitative mass spectrometry and drug metabolism studies. Deuterium labeling enables precise tracking of drug distribution, metabolism, and elimination without altering the fundamental pharmacological activity of the molecule ( [1] [6]). These isotopologues function as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) due to their nearly identical chemical behavior to unlabeled analogs, yet distinct mass differences that allow unambiguous detection ( [1] [6] [9]). This analytical precision is crucial for accurate pharmacokinetic profiling, where co-elution of analyte and internal standard minimizes matrix effects and ionization variability, thereby enhancing data reproducibility across laboratories.
In renin-angiotensin-aldosterone system (RAAS) research, deuterated analogs such as Canrenone-D7 facilitate comprehensive characterization of mineralocorticoid receptor antagonism dynamics. For instance, studies examining aldosterone breakthrough phenomena or drug interactions in congestive heart failure models rely on precise quantification of Canrenone and its metabolites ( [6] [7]). The high isotopic purity (>98% atom D) ensures no significant isotopic interference (cross-talk) in mass transitions, maintaining assay specificity even at low physiological concentrations. Furthermore, these labeled compounds support regulatory requirements for bioanalytical method validation (e.g., FDA guidelines on selectivity and accuracy), making them essential in drug development pipelines from preclinical studies through therapeutic drug monitoring in clinical settings ( [1] [6]).
Table 2: Applications of Deuterated Standards in Pharmaceutical Research
Application Domain | Role of Canrenone-D7 | Research Impact |
---|---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS quantification of Canrenone | Enhances accuracy in therapeutic drug monitoring and pharmacokinetic studies [1] [9] |
RAAS Pathway Studies | Tracer for investigating aldosterone breakthrough and receptor antagonism kinetics | Elucidates spironolactone/canrenone mechanisms in heart failure [6] [7] |
Metabolic Stability Assays | Probe for identifying deuterium isotope effects on metabolic pathways | Reveals enzyme-specific metabolism (CYP450) without pharmacological alteration [1] [8] |
Method Validation (ANDA) | Reference standard for regulatory compliance in drug approval | Ensures reliability of analytical methods in commercial production [9] |
The primary distinction between Canrenone and its deuterated analog lies in their physicochemical behavior during analytical procedures and subtle metabolic differences, rather than pharmacological activity. Canrenone-D7 exhibits identical receptor binding affinity as an aldosterone antagonist, competitively inhibiting mineralocorticoid receptors in the kidneys to promote sodium excretion and potassium retention—effects central to managing hypertension and heart failure ( [2] [8]). However, deuterium substitution at seven positions reduces metabolic degradation rates due to the kinetic isotope effect (KIE), where stronger carbon-deuterium bonds resist enzymatic cleavage more effectively than carbon-hydrogen bonds ( [1] [8]). This metabolic stability extends the detectable half-life of Canrenone-D7 in biological matrices, making it invaluable for long-term pharmacokinetic studies without altering the parent compound’s intrinsic activity or receptor interactions.
Pharmacokinetically, Canrenone serves as the active metabolite of spironolactone, contributing significantly to its diuretic and antihypertensive effects. When used as an internal standard, Canrenone-D7 demonstrates near-perfect co-elution with endogenous Canrenone during chromatographic separation but distinct mass spectral signatures (e.g., m/z shift of +7), enabling precise quantification in complex biological samples like plasma, urine, or tissue homogenates ( [1] [6] [9]). This analytical fidelity is critical in clinical trials, such as those comparing aldosterone antagonists with thiazide diuretics in diabetic hypertensives, where accurate measurement of Canrenone concentrations reveals divergent metabolic impacts—HCTZ worsens glucose metabolism, while Canrenone maintains neutral or beneficial effects ( [3]). Notably, studies have leveraged Canrenone-D7 to investigate regional variations in drug adherence, as undetectable metabolite levels in some patient cohorts indicated poor compliance rather than therapeutic inefficacy ( [7]).
Table 3: Functional and Analytical Comparison of Canrenone and Canrenone-D7
Characteristic | Canrenone | Canrenone-D7 |
---|---|---|
Molecular Weight | 340.46 g/mol | 347.50 g/mol |
Receptor Binding | Competitive mineralocorticoid receptor antagonist (IC50 ~24 nM range) | Identical antagonism profile; no significant pharmacological difference |
Metabolic Stability | Subject to hepatic CYP450-mediated oxidation | Enhanced resistance to metabolism due to deuterium isotope effect |
Analytical Detection | Quantified via m/z transitions in MS | Distinct m/z signature (e.g., +7 Da); serves as co-eluting internal standard |
Primary Research Use | Active diuretic agent; spironolactone metabolite | Quantitative internal standard; tracer in metabolic studies |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: